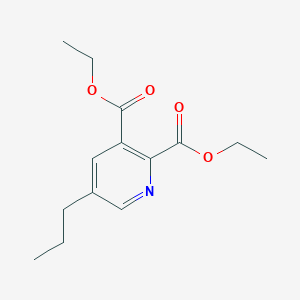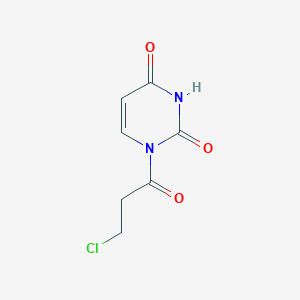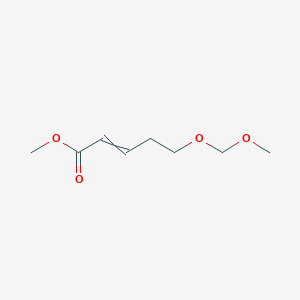
5-Benzylidene-1-methylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzylidene-1-methylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidine-2,4-dione family This compound is characterized by a benzylidene group attached to the nitrogen atom at the 5-position of the imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-1-methylimidazolidine-2,4-dione typically involves the condensation of 1-methylimidazolidine-2,4-dione with benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzylidene-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted benzylidene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Benzylidene-1-methylimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antioxidant activities, making it a candidate for biological studies.
Medicine: It has been investigated for its potential anticancer properties, particularly in the development of novel chemotherapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as UV filters and photoprotective agents
Mecanismo De Acción
The mechanism of action of 5-Benzylidene-1-methylimidazolidine-2,4-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating multiple caspases and promoting the release of cytochrome c from the mitochondria . Additionally, its antimicrobial activity is linked to the inhibition of cytoplasmic Mur ligases .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylimidazolidine-2,4-dione: This compound shares the imidazolidine-2,4-dione core structure but lacks the benzylidene group.
5-Imidazolinone Derivatives: These compounds have similar heterocyclic structures and exhibit a wide range of biological activities.
Uniqueness
5-Benzylidene-1-methylimidazolidine-2,4-dione is unique due to the presence of the benzylidene group, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
109636-13-7 |
|---|---|
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
5-benzylidene-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O2/c1-13-9(10(14)12-11(13)15)7-8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14,15) |
Clave InChI |
KTEHTGGNHJQFHF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=CC=CC=C2)C(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)









![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)

